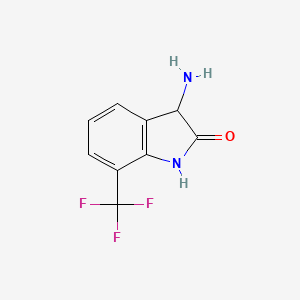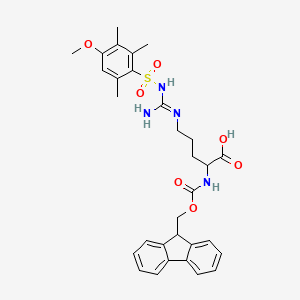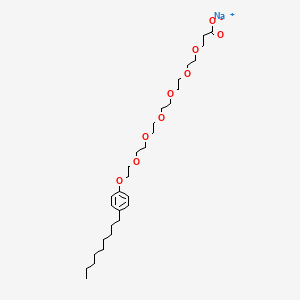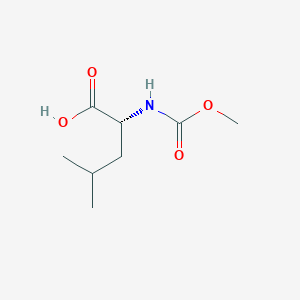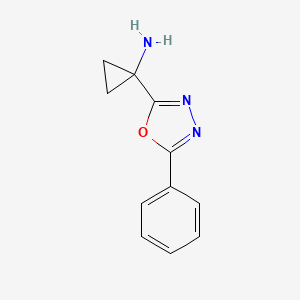
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine is a heterocyclic compound featuring a 1,3,4-oxadiazole ring fused with a phenyl group and a cyclopropanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine typically involves the cyclization of appropriate precursors One common method includes the reaction of phenylhydrazine with ethyl chloroacetate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the 1,3,4-oxadiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to more reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclopropanamine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of phenyl oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or photophysical properties.
Mecanismo De Acción
The mechanism by which 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The phenyl group enhances lipophilicity, aiding in membrane permeability, while the cyclopropanamine moiety can interact with specific amino acid residues in proteins, modulating their activity.
Comparación Con Compuestos Similares
- 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)cyclopropanamine
- 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)cyclopropanamine
- 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine
Uniqueness: 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine is unique due to the presence of the cyclopropanamine group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
1-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H11N3O/c12-11(6-7-11)10-14-13-9(15-10)8-4-2-1-3-5-8/h1-5H,6-7,12H2 |
Clave InChI |
FDJIKTZEHBFSSM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NN=C(O2)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


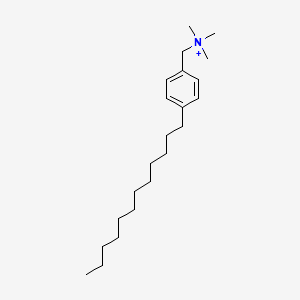
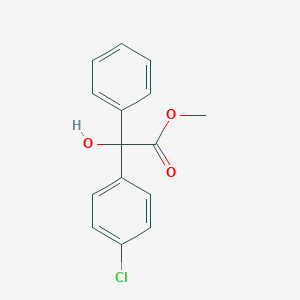
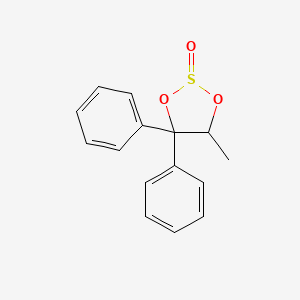
![2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12820036.png)
![tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B12820043.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12820048.png)
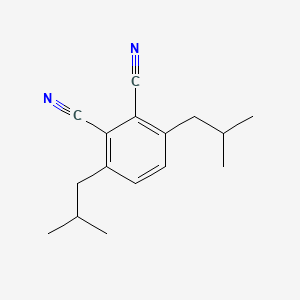
![6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12820061.png)
![6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12820062.png)
